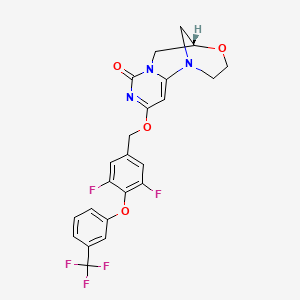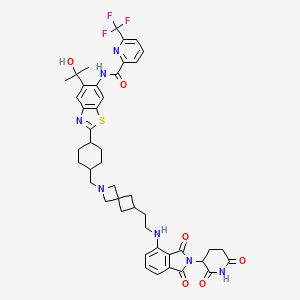
Oxytocin antiparallel dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin antiparallel dimer is a synthetic compound derived from the naturally occurring neuropeptide oxytocin. Oxytocin is known for its role in social bonding, childbirth, and lactation. The dimerization of oxytocin, particularly in an antiparallel orientation, has been explored to modulate its pharmacological properties and enhance its stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin antiparallel dimer involves the regioselective formation of disulfide bonds between two oxytocin molecules. The process typically includes the following steps:
Monomeric Peptide Synthesis: The individual oxytocin peptides are synthesized using solid-phase peptide synthesis techniques.
Dimerization: The monomeric peptides are then subjected to oxidative conditions to form disulfide bonds, resulting in the dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: Oxytocin antiparallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds during dimerization.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Potential modifications at specific amino acid residues to alter its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products:
Oxidation: Formation of the dimer with disulfide bonds.
Reduction: Reversion to monomeric oxytocin.
Substitution: Modified oxytocin dimers with altered pharmacological properties.
Applications De Recherche Scientifique
Oxytocin antiparallel dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide dimerization and disulfide bond formation.
Biology: Investigated for its role in modulating social behaviors and physiological functions.
Medicine: Explored for therapeutic potential in conditions such as anxiety, depression, and autism spectrum disorders.
Mécanisme D'action
The mechanism of action of oxytocin antiparallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release. This results in various physiological and behavioral effects, such as social bonding, stress regulation, and pain modulation .
Comparaison Avec Des Composés Similaires
Vasopressin Antiparallel Dimer: Similar in structure and function, but primarily involved in water retention and blood pressure regulation.
Oxytocin Parallel Dimer: Differently oriented dimer with distinct pharmacological properties.
Modified Oxytocin Dimers: Various derivatives with specific amino acid substitutions to enhance or alter their effects
Uniqueness: Oxytocin antiparallel dimer is unique due to its specific orientation, which influences its interaction with receptors and subsequent pharmacological effects. This orientation can result in different therapeutic potentials compared to other dimers and monomeric oxytocin .
Propriétés
Formule moléculaire |
C86H132N24O24S4 |
|---|---|
Poids moléculaire |
2014.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
Clé InChI |
SBLVMJOXVMBHCL-AQFNFDSMSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


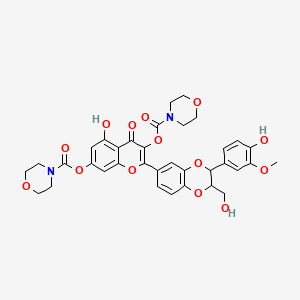
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
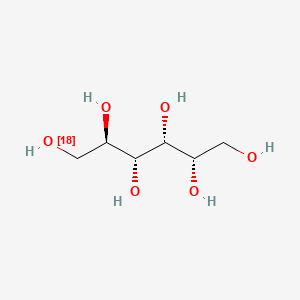

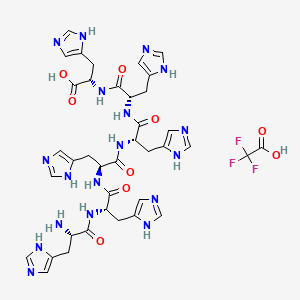
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
